REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:5][CH3:6])=[CH:3][CH3:4].[CH2:7]([CH:9]([CH2:13][CH2:14][CH2:15]C)[C:10]([O-:12])=O)C.[C]=O.[H][H]>>[CH3:1][C:2]([CH2:5][CH3:6])=[CH:3][CH3:4].[CH3:7][CH:9]([CH:13]([CH3:1])[CH2:14][CH3:15])[CH:10]=[O:12] |^3:16|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
CC(=CC)CC
|
Name
|
Rh
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The composition of the crude reaction product
|
Type
|
DISTILLATION
|
Details
|
was determined by a vacuum distillation
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.9% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.3% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)C(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:5][CH3:6])=[CH:3][CH3:4].[CH2:7]([CH:9]([CH2:13][CH2:14][CH2:15]C)[C:10]([O-:12])=O)C.[C]=O.[H][H]>>[CH3:1][C:2]([CH2:5][CH3:6])=[CH:3][CH3:4].[CH3:7][CH:9]([CH:13]([CH3:1])[CH2:14][CH3:15])[CH:10]=[O:12] |^3:16|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
CC(=CC)CC
|
Name
|
Rh
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The composition of the crude reaction product
|
Type
|
DISTILLATION
|
Details
|
was determined by a vacuum distillation
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.9% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.3% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)C(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |